molecular formula C19H25NO5 B13344566 (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid

(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid

Cat. No.: B13344566
M. Wt: 347.4 g/mol
InChI Key: SAOVGDBWXFBMOC-DOXZYTNZSA-N
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Description

(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[44]nonane-7-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by the introduction of the benzyloxycarbonyl group and the carboxylic acid functionality. Reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylate salts, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a model compound for understanding the behavior of spirocyclic systems in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the carboxylic acid functionality can participate in hydrogen bonding and electrostatic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (5S,7S,8S)-8-(((Methoxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
  • (5S,7S,8S)-8-(((Ethoxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid

Uniqueness

Compared to similar compounds, (5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group. This group provides additional stability and reactivity, making the compound more versatile in various applications.

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

(5S,7S,8S)-4,4-dimethyl-8-(phenylmethoxycarbonylamino)-1-oxaspiro[4.4]nonane-7-carboxylic acid

InChI

InChI=1S/C19H25NO5/c1-18(2)8-9-25-19(18)10-14(16(21)22)15(11-19)20-17(23)24-12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,20,23)(H,21,22)/t14-,15-,19-/m0/s1

InChI Key

SAOVGDBWXFBMOC-DOXZYTNZSA-N

Isomeric SMILES

CC1(CCO[C@]12C[C@@H]([C@H](C2)NC(=O)OCC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(CCOC12CC(C(C2)NC(=O)OCC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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